REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:12]=[C:11]([NH2:13])[C:10]([Cl:14])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[C:15](O)(=[O:17])[CH3:16]>C(OC(=O)C)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([NH:13][C:15](=[O:17])[CH3:16])[C:10]([Cl:14])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]
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Name
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|
Quantity
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21 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)OC)C=C(C(=C1)N)Cl
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
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|
Quantity
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12 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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ADDITION
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Details
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diluted with water
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Name
|
|
Type
|
product
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Smiles
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COC1=C(C(=O)OC)C=C(C(=C1)NC(C)=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |